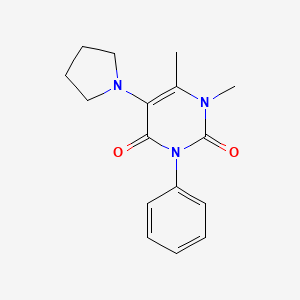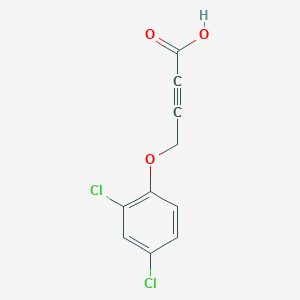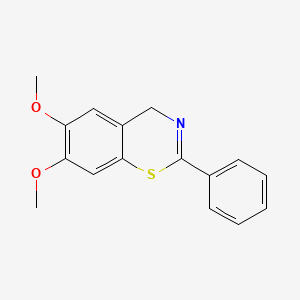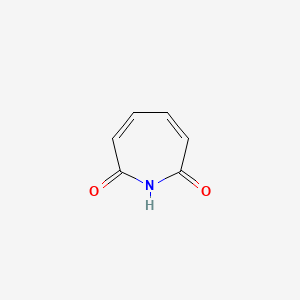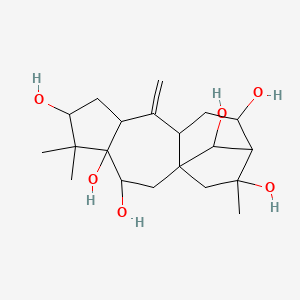
4-(Undecafluoropentyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Undecafluoropentyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C12H5F11O2. This compound is characterized by the presence of an undecafluoropentyl group attached to the para position of the benzoic acid ring. The high fluorine content imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecafluoropentyl)benzoic acid typically involves the introduction of the undecafluoropentyl group to the benzoic acid core. One common method is through the Friedel-Crafts acylation reaction, where benzoic acid is reacted with undecafluoropentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Undecafluoropentyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoic acid ring can be further oxidized to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Fluorinated aromatic compounds with different functional groups.
Reduction: 4-(Undecafluoropentyl)benzyl alcohol.
Oxidation: Polyfluorinated aromatic acids and ketones.
Wissenschaftliche Forschungsanwendungen
4-(Undecafluoropentyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the production of specialty coatings and surfactants due to its hydrophobic and oleophobic characteristics.
Wirkmechanismus
The mechanism of action of 4-(Undecafluoropentyl)benzoic acid is largely influenced by its fluorinated structure. The high electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. In biological systems, it can interact with lipid membranes, altering their properties and potentially disrupting microbial cell walls. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
- 4-(Pentafluorophenyl)benzoic acid
Uniqueness
4-(Undecafluoropentyl)benzoic acid stands out due to its high degree of fluorination, which imparts unique hydrophobic and oleophobic properties. This makes it particularly useful in applications requiring resistance to water and oils, such as in specialty coatings and surfactants.
Eigenschaften
CAS-Nummer |
25533-93-1 |
|---|---|
Molekularformel |
C12H5F11O2 |
Molekulargewicht |
390.15 g/mol |
IUPAC-Name |
4-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)benzoic acid |
InChI |
InChI=1S/C12H5F11O2/c13-8(14,6-3-1-5(2-4-6)7(24)25)9(15,16)10(17,18)11(19,20)12(21,22)23/h1-4H,(H,24,25) |
InChI-Schlüssel |
PWADVLBQVCUQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(benzylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14693342.png)

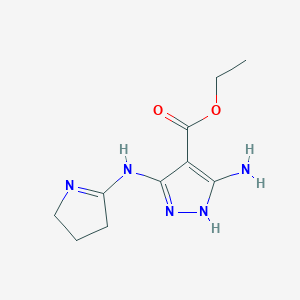
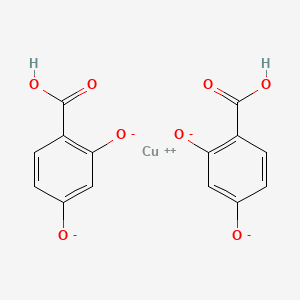

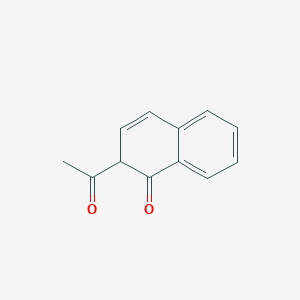
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14693375.png)

